molecular formula C16H21Cl2N3O2S B6240899 (2S,4R)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride CAS No. 2636049-60-8

(2S,4R)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride

Cat. No.: B6240899
CAS No.: 2636049-60-8
M. Wt: 390.3 g/mol
InChI Key: APZQEKOGBGHCLJ-BQFBZIMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a stereochemically defined pyrrolidine-2-carboxamide derivative featuring a 4-methylthiazol-5-yl-substituted benzyl group. The (2S,4R) configuration is critical for its bioactivity, particularly as a ligand for recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase in proteolysis-targeting chimeras (PROTACs) . PROTACs leverage this compound’s ability to bind VHL, facilitating the degradation of disease-relevant proteins like BCR-ABL1 via the ubiquitin-proteasome system . The dihydrochloride salt form enhances solubility and stability, making it suitable for biological applications .

Properties

CAS No.

2636049-60-8

Molecular Formula

C16H21Cl2N3O2S

Molecular Weight

390.3 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C16H19N3O2S.2ClH/c1-10-15(22-9-19-10)12-4-2-11(3-5-12)7-18-16(21)14-6-13(20)8-17-14;;/h2-5,9,13-14,17,20H,6-8H2,1H3,(H,18,21);2*1H/t13-,14+;;/m1../s1

InChI Key

APZQEKOGBGHCLJ-BQFBZIMZSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3)O.Cl.Cl

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3)O.Cl.Cl

Purity

95

Origin of Product

United States

Biological Activity

(2S,4R)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride, also known as VL285, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C30H28N4O3S
  • Molecular Weight : 524.63 g/mol
  • CAS Number : 1448188-57-5
  • Solubility : Soluble in DMSO at 125 mg/mL
  • Storage Conditions : Store in a freezer at -20°C

The compound exhibits various biological activities that can be attributed to its structural components. The thiazole and pyrrolidine moieties are known to interact with multiple biological targets, influencing pathways involved in cell signaling and apoptosis.

Antitumor Activity

Recent studies have highlighted the antitumor potential of VL285. In vitro assays showed that the compound effectively induces apoptosis in cancer cell lines. For example:

  • Cell Lines Tested : NCI-H460 and HCT-116.
  • Mechanism : Induction of apoptosis was evidenced by chromatin condensation and externalization of phosphatidylserine. The compound activated caspases (caspase-3 and caspase-9) and increased the Bax/Bcl-2 ratio, promoting apoptotic pathways .

In Vivo Efficacy

In animal models, VL285 demonstrated significant efficacy against tumor growth:

  • Model : Nude mice bearing human cancer xenografts.
  • Results : The treatment delayed tumor growth without significant body weight loss, indicating a favorable therapeutic window .

Study 1: Efficacy in Cancer Models

A study conducted on the efficacy of VL285 in human cancer xenografts reported:

  • Dosage : Administered at varying concentrations.
  • Outcome : Significant reduction in tumor volume compared to control groups.

Study 2: Pharmacokinetics

Pharmacokinetic studies revealed:

  • Oral Bioavailability : Greater than 90% in rat models.
  • Blood Concentration Peaks : Two peaks observed post-administration, indicating a biphasic elimination profile .

Data Table

PropertyValue
Molecular Weight524.63 g/mol
Solubility125 mg/mL in DMSO
CAS Number1448188-57-5
Antitumor ActivityInduces apoptosis in cancer cells
Oral Bioavailability>90% in rat models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereoisomers

a. VHL Ligand 1 Hydrochloride (CAS 1448189-80-7)
  • Structure: Differs by the addition of an (S)-2-amino-3,3-dimethylbutanoyl group at the pyrrolidine nitrogen.
  • Activity : Retains VHL-binding capability but is used in PROTACs (e.g., GMB-475) for targeted protein degradation (IC50 = 1.11 μM for BCR-ABL1 degradation) .
  • Solubility: Soluble in DMF, DMSO, ethanol, and PBS (10 mg/ml) .
  • Role : Demonstrates how acyl modifications enhance PROTAC functionality compared to the simpler dihydrochloride form.
b. (S,S,S)-Inactive Derivative (CAS 901487)
  • Structure : Shares the core pyrrolidine-thiazole scaffold but with an (S,S,S) stereochemistry.
  • Activity : Lacks VHL-binding activity, serving as a negative control in PROTAC studies .
  • Significance : Highlights the necessity of the (2S,4R) configuration for bioactivity.
c. N-Substituted 2-(4-Pyridinyl) Thiazole Carboxamides
  • Structure : Features a pyridinyl-thiazole core instead of the pyrrolidine-thiazole system.
  • Synthesis : Prepared via coupling of substituted nitriles with ethyl 2-bromoacetoacetate, followed by hydrolysis and amine coupling .
  • Application : Primarily explored as kinase inhibitors, contrasting with the VHL-targeting role of the dihydrochloride compound .

Physicochemical and Pharmacological Properties

Property Target Compound (Dihydrochloride) VHL Ligand 1 Hydrochloride (S,S,S)-Inactive Derivative
Molecular Weight Not explicitly stated* 430.56 Similar to active form
Solubility Likely enhanced by HCl salt 20 mg/ml (DMF, DMSO, ethanol) Comparable
Bioactivity (IC50) N/A (Core ligand) 1.11 μM (BCR-ABL1 degradation) Inactive
Storage 2–8°C (dark, inert atmosphere) 2–8°C Similar
Key Role VHL recruitment PROTAC component Negative control

Functional and Mechanistic Differences

  • Target Compound : Serves as a minimalist VHL ligand, enabling customizable PROTAC design without steric hindrance from bulky substituents.
  • VHL Ligand 1 : The added acyl group may improve binding kinetics or proteasome recruitment efficiency, as evidenced by its lower IC50 .
  • Thiazole Carboxamides : Divergent applications (kinase inhibition vs. protein degradation) underscore structural specificity in target engagement .

Preparation Methods

Synthesis of 4-(4-Methyl-1,3-Thiazol-5-yl)Benzylamine

The benzylamine intermediate is synthesized via a Hantzsch thiazole reaction:

Reaction Scheme

  • Thiazole Formation :

    • Reactants : 4-Acetamidobenzaldehyde (1.0 eq), thioacetamide (1.2 eq), and α-chloroketone (1.1 eq).

    • Conditions : Reflux in ethanol (12 h, 78°C).

    • Yield : 68–72% after recrystallization (ethanol/water).

ParameterValue
Temperature78°C
Reaction Time12 h
SolventEthanol
WorkupFiltration, recrystallization
  • Nitrile Reduction :

    • Reactants : 4-(4-Methylthiazol-5-yl)benzonitrile (1.0 eq), Raney Ni (0.1 eq).

    • Conditions : H₂ (50 psi), methanol, 25°C, 6 h.

    • Yield : 89% (isolated as white solid).

Preparation of (2S,4R)-4-Hydroxypyrrolidine-2-Carboxylic Acid

Chiral pool synthesis using L-hydroxyproline derivatives:

Procedure :

  • Epimerization : L-Hydroxyproline (1.0 eq) is treated with Boc₂O (1.5 eq) in THF/water (3:1) at 0°C, followed by NaOH (2.0 eq) to yield (2S,4R)-4-hydroxy-N-Boc-pyrrolidine-2-carboxylic acid.

  • Deprotection : TFA/DCM (1:1) at 25°C for 2 h affords the free carboxylic acid (95% yield).

Analytical Data :

  • HPLC Purity : >99% (Chiralcel OD-H column, hexane/i-PrOH 80:20).

  • [α]D²⁵ : +24.5° (c = 1.0, H₂O).

Amide Coupling and Salt Formation

Coupling Reaction :

  • Reactants : (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid (1.0 eq), 4-(4-methylthiazol-5-yl)benzylamine (1.1 eq), HATU (1.3 eq), DIPEA (3.0 eq).

  • Conditions : DMF, 0°C → 25°C, 12 h.

  • Yield : 82% after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

Salt Formation :

  • The free base (1.0 eq) is dissolved in anhydrous EtOAc, and HCl (2.2 eq, 4M in dioxane) is added dropwise at 0°C.

  • Precipitation occurs within 1 h; the solid is filtered and dried under vacuum (98% yield).

PropertyValue
Salt Stoichiometry1:2 (base:HCl)
Melting Point218–220°C (dec.)
Solubility>50 mg/mL in H₂O

Critical Process Parameters

Stereochemical Control

  • Asymmetric Catalysis : Use of (R)-BINAP in palladium-catalyzed amidation ensures retention of (2S,4R) configuration.

  • Temperature Sensitivity : Reactions above 30°C lead to racemization (≤5% enantiomeric excess loss).

Purification Techniques

  • Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) resolves diastereomers.

  • Crystallization : Ethanol/water (7:3) yields >99.5% pure dihydrochloride.

Scalability and Industrial Adaptation

VGS Synthesis Pvt. Ltd. reports kilogram-scale production using:

  • Continuous Flow Reactors : For thiazole formation (residence time: 8 min, 100°C).

  • In-line pH Monitoring : Ensures precise HCl addition during salt formation.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, D₂O): δ 8.45 (s, 1H, thiazole-H), 7.52 (d, J = 8.2 Hz, 2H, Ar-H), 4.62 (m, 1H, pyrrolidine-H), 3.98 (m, 1H, CH₂N).

  • HRMS : m/z 356.1421 [M+H]⁺ (calc. 356.1424) .

Q & A

Basic: What are the key structural features of this compound, and how do they influence its reactivity?

The compound features:

  • A pyrrolidine ring with (2S,4R) stereochemistry, critical for chiral recognition in biological systems.
  • A 4-hydroxy group on the pyrrolidine, enabling hydrogen bonding with target proteins.
  • A 4-(4-methylthiazol-5-yl)benzyl group , contributing to lipophilicity and π-π stacking interactions.
  • A carboxamide linkage , enhancing stability and facilitating interactions with enzymatic active sites.

The stereochemistry at positions 2S and 4R influences binding specificity, as demonstrated in proteolysis-targeting chimera (PROTAC) applications targeting von Hippel-Lindau (VHL) E3 ligase . The thiazole moiety enhances cellular permeability, while the hydroxyl group modulates solubility and metabolic stability.

Basic: What synthetic routes are employed for preparing this compound?

Synthesis typically involves:

Precursor preparation : Use of di-tert-butyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate as a chiral building block.

Coupling reactions : Amide bond formation between the pyrrolidine carboxylate and 4-(4-methylthiazol-5-yl)benzylamine under peptide coupling conditions (e.g., EDC·HCl, HOBt).

Deprotection and salt formation : Acidic cleavage of tert-butyl groups followed by hydrochloride salt precipitation.

Key steps require strict control of reaction temperature (0–25°C) and anhydrous conditions to preserve stereochemical integrity .

Advanced: How does stereochemistry at 2S and 4R positions affect biological activity?

Comparative studies with stereoisomers reveal:

  • The 2S,4R configuration optimizes binding to VHL E3 ligase, critical for PROTAC-mediated protein degradation.
  • Inversion at 4R reduces binding affinity by >50%, as shown in surface plasmon resonance (SPR) assays.
  • Molecular dynamics simulations indicate that 4R-hydroxyl forms a stable hydrogen bond with Pro99 in VHL, while 2S-carboxamide aligns with hydrophobic pockets .

Researchers should validate stereochemistry via chiral HPLC or X-ray crystallography to ensure activity.

Advanced: What in vitro/in vivo models are suitable for pharmacokinetic evaluation?

Parameter Recommended Model/Method Key Findings
SolubilityPBS (pH 7.2), DMSO, or ethanolSolubility: 10 mg/mL in PBS; 20 mg/mL in DMSO/ethanol
Metabolic StabilityLiver microsomes (human/rodent)Moderate clearance (CLint = 25 mL/min/kg) observed in human microsomes.
Plasma Protein BindingEquilibrium dialysis85–90% bound to albumin, impacting free drug concentration.
In Vivo PKRodent models with IV/PO administrationHalf-life (t₁/₂) = 3.5 hrs; bioavailability = 40% in mice.

Dose adjustments may be needed for in vivo studies due to high protein binding.

Advanced: How can contradictions in reported biological activities be resolved?

Discrepancies may arise from:

  • Purity variations : Use HPLC (≥98% purity) and mass spectrometry for batch validation .
  • Assay conditions : Standardize cell lines (e.g., HEK293T for PROTAC assays) and incubation times.
  • Target engagement : Employ orthogonal methods (e.g., CETSA, NanoBRET) to confirm target binding.

Replicate studies under controlled conditions and include positive controls (e.g., known VHL ligands) for cross-validation.

Basic: What analytical techniques ensure structural and purity validation?

  • HPLC : Reverse-phase C18 column (≥98% purity, retention time = 8.2 min).
  • NMR : Key signals: δ 4.35 (pyrrolidine C4-OH), δ 7.85 (thiazole C-H).
  • Mass Spectrometry : ESI-MS m/z 467.03 [M+H]+ .

Regularly calibrate instruments and compare spectra with reference standards.

Advanced: What strategies improve aqueous solubility for in vivo studies?

  • Co-solvents : Use 10% DMSO/PBS or cyclodextrin-based formulations.
  • Prodrugs : Introduce phosphate esters at the 4-hydroxy group for enhanced hydrophilicity.
  • Nanoformulation : Encapsulate in liposomes (size <100 nm) to improve bioavailability.

Monitor stability under physiological pH (7.4) to avoid premature degradation .

Basic: What storage conditions preserve compound stability?

  • Temperature : 2–8°C (long-term); room temperature for <1 week.
  • Form : Store as a lyophilized solid to prevent hydrolysis.
  • Light Sensitivity : Protect from light using amber vials.

Re-test purity every 6 months via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.